molecular formula C7H6INO3 B8583126 3-Amino-5-hydroxy-4-iodobenzoic acid

3-Amino-5-hydroxy-4-iodobenzoic acid

Cat. No.: B8583126
M. Wt: 279.03 g/mol
InChI Key: WANPGXBWJLPWTM-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxy-4-iodobenzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the 3-position, a hydroxyl group at the 5-position, and an iodine atom at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxy-4-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-Amino-5-hydroxybenzoic acid. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the benzene ring.

Another approach involves the nitration of 3-Amino-4-hydroxybenzoic acid followed by reduction and iodination. The nitration step introduces a nitro group, which is then reduced to an amino group. The final iodination step introduces the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-hydroxy-4-iodobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. The presence of the iodine atom may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-hydroxybenzoic acid: Lacks the iodine atom at the 4-position.

    5-Amino-2-hydroxybenzoic acid: Has the amino and hydroxyl groups at different positions.

    4-Iodo-3-hydroxybenzoic acid: Lacks the amino group at the 3-position.

Uniqueness

3-Amino-5-hydroxy-4-iodobenzoic acid is unique due to the presence of the iodine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. The combination of amino, hydroxyl, and iodine functional groups provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

3-amino-5-hydroxy-4-iodobenzoic acid

InChI

InChI=1S/C7H6INO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,9H2,(H,11,12)

InChI Key

WANPGXBWJLPWTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)I)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-5-hydroxy-benzoic acid (0.33 g, 2.16 mmol, 1.0 equiv; [CAS RN 76045-71-1]) in methanol (18 mL) at 0° C. was added within 10 min N-iodo succinimide (0.58 g, 2.59 mmol, 1.2 equiv), dissolved in methanol (3 mL). After stirring for 15 min, the reaction mixture was poured on ice and partly decolorized by addition of a 5% solution of sodium thiosulfate. The solution was extracted with ethyl acetate (3×50 mL), the combined organic phases dried over MgSO4, concentrated by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with ethyl acetate/methanol (9:1) providing 0.21 g (35%) of the title compound. 1H NMR (300 MHz, DMSO): δ 5.25 (br s, 2H), 6.61 (d, J=1.9 Hz, 1H), 6.78 (d, J=1.9 Hz, 1H), 10.16 (br s, 1H), 12.58 (br s, 1H). MS (ISP): 280.0 [M+H]+.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
35%

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